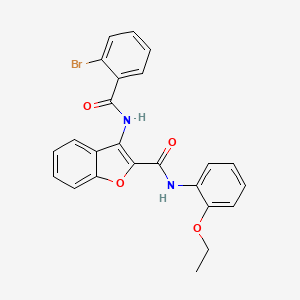

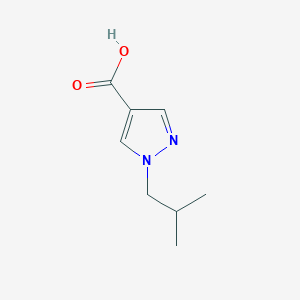

![molecular formula C11H11N3O3S B2950896 N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903308-33-8](/img/structure/B2950896.png)

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It contains several functional groups including an allyl group, a hydroxy group, a methyl group, a thiazole ring, a pyrimidine ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific research or experimental data, it’s challenging to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s challenging to provide an accurate analysis .Mécanisme D'action

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide works by targeting the huntingtin gene responsible for Huntington's disease. The molecule is designed to selectively bind to the mutant huntingtin mRNA and prevent its translation into toxic proteins. By reducing the levels of mutant huntingtin protein in the brain, this compound can potentially slow or halt the progression of Huntington's disease.

Biochemical and physiological effects:

This compound has been shown to effectively reduce the levels of mutant huntingtin protein in the brain, leading to improved motor function and cognitive performance. The molecule has also been shown to be well-tolerated and safe in preclinical studies. The therapeutic potential of this compound is currently being evaluated in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is its specificity for the mutant huntingtin mRNA. The molecule is designed to selectively target the mutant huntingtin gene, reducing the risk of off-target effects. However, the synthesis of this compound can be challenging, and the molecule may have limited bioavailability in the brain. These limitations need to be addressed in future studies.

Orientations Futures

There are several future directions for the development of N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the molecule. Another direction is to evaluate the safety and efficacy of this compound in larger clinical trials. Additionally, the use of this compound in combination with other therapeutic agents may enhance its therapeutic potential. Finally, the development of new delivery methods may improve the bioavailability of this compound in the brain.

Conclusion:

This compound is a promising therapeutic agent that targets the huntingtin gene responsible for Huntington's disease. The molecule has been extensively studied in preclinical models and is currently being evaluated in clinical trials. This compound has the potential to slow or halt the progression of Huntington's disease, providing hope for patients and families affected by this devastating disorder.

Méthodes De Synthèse

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is synthesized using a solid-phase synthesis method. The synthesis involves the use of a resin-bound linker and a series of chemical reactions to build the molecule. The final product is purified using high-performance liquid chromatography (HPLC) to ensure purity and consistency.

Applications De Recherche Scientifique

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied in preclinical models of Huntington's disease. The molecule has been shown to effectively reduce the levels of mutant huntingtin protein in the brain, leading to improved motor function and cognitive performance. The therapeutic potential of this compound has been demonstrated in animal models, and the molecule is currently being evaluated in clinical trials.

Safety and Hazards

Propriétés

IUPAC Name |

7-hydroxy-3-methyl-5-oxo-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-3-4-12-8(15)7-9(16)13-11-14(10(7)17)6(2)5-18-11/h3,5,16H,1,4H2,2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMNXKWGDHNRFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)

![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2950815.png)

![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/no-structure.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2950826.png)

![6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2950828.png)

![2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2950831.png)

![(3E)-3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}-1-(3-chlorothiophen-2-yl)propan-1-one](/img/structure/B2950836.png)